molecular formula C22H29FN4O2 B2720277 N-[1-[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl]piperidin-4-yl]-4-fluorobenzamide CAS No. 1050795-39-5

N-[1-[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl]piperidin-4-yl]-4-fluorobenzamide

Cat. No.: B2720277
CAS No.: 1050795-39-5
M. Wt: 400.498
InChI Key: ZROGOBQDXBOBMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a 4-fluorophenyl group and a piperidin-4-yl moiety. The piperidine ring is further modified by a propan-2-yl chain bearing a 1-cyanocyclohexylamino group.

Properties

IUPAC Name

N-[1-[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl]piperidin-4-yl]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN4O2/c1-16(20(28)26-22(15-24)11-3-2-4-12-22)27-13-9-19(10-14-27)25-21(29)17-5-7-18(23)8-6-17/h5-8,16,19H,2-4,9-14H2,1H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROGOBQDXBOBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)N2CCC(CC2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl]piperidin-4-yl]-4-fluorobenzamide (commonly referred to as the compound) is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest diverse biological activities, including enzyme inhibition and potential therapeutic applications.

Structural Overview

The compound features several notable functional groups:

  • Cyanocyclohexylamine moiety : Associated with various pharmacological activities.
  • Piperidine ring : Known for its role in numerous bioactive compounds, contributing to neuropharmacological effects.
  • Fluorobenzamide group : Enhances lipophilicity and may improve binding affinity to biological targets.

The biological activities of this compound can be attributed to its interactions with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes.
  • Receptor Modulation : It potentially interacts with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Enzyme Inhibition Studies

Recent studies have evaluated the enzyme inhibitory potential of similar compounds, providing insights into the expected activity of this compound. For instance:

CompoundEnzyme TargetIC50 Value (µM)Reference
Compound AAChE2.14 ± 0.003
Compound BUrease1.13 ± 0.003
N-[1-[1...AChETBDTBD

Note: TBD indicates that specific IC50 values for N-[1-[1... have not yet been published but are anticipated based on structural similarity.

Antibacterial Activity

Research has indicated that compounds with similar structures exhibit antibacterial properties. For example, studies have shown moderate to strong activity against various bacterial strains:

  • Salmonella typhi
  • Bacillus subtilis

In these studies, the synthesized compounds demonstrated strong inhibitory effects, indicating potential for development as antibacterial agents.

Neuropharmacological Effects

Piperidine derivatives have been extensively studied for their neuropharmacological effects. The compound's structure suggests it may have:

  • Antidepressant properties : Due to its ability to modulate neurotransmitter levels.
  • Cognitive enhancement : Potentially improving memory and learning through cholinergic mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Benzamide Derivatives

Compounds sharing the piperidine-benzamide scaffold but differing in substituents exhibit varied pharmacological profiles:

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes References
N-[1-[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl]piperidin-4-yl]-4-fluorobenzamide C₂₇H₃₃FN₄O₂ 488.58 g/mol 4-fluorobenzamide, 1-cyanocyclohexyl Hypothesized CNS activity
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide C₂₂H₂₇FN₂O 354.47 g/mol 2-fluorophenyl, phenethyl Opioid receptor agonist (fentanyl analog)
N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]cyclopropanecarboxamide C₂₄H₂₇N₂O 348.49 g/mol Cyclopropanecarboxamide, phenethyl High μ-opioid receptor affinity
N-[(2S)-3-(4-Butoxyphenyl)-1-oxopropan-2-yl]benzamide C₂₀H₂₄N₂O₃ 340.42 g/mol 4-butoxyphenyl, benzamide Not explicitly reported

Key Observations :

  • Fluorine substitution at the benzamide’s para position (as in the target compound) is uncommon in opioid analogs but may improve metabolic stability compared to ortho- or meta-fluorinated derivatives .
Cyclohexyl-Containing Analogs

Cyclohexyl modifications influence lipophilicity and receptor selectivity:

Compound Name Molecular Formula Molecular Weight Key Substituents Notes References
(1R,4R)-N-((R)-1-(((S)-3-(Cyclopent-1-en-1-yl)-1-oxopropan-2-yl)amino)-3-(4-methoxyphenyl)-1-oxopropan-2-yl)-4-hydroxycyclohexanecarboxamide C₃₄H₄₄N₄O₆ 628.74 g/mol Cyclopentenyl, 4-methoxyphenyl Anti-inflammatory candidate
4-Amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide C₂₂H₃₁N₅O₄ 453.51 g/mol Cyclohexenylmethyl, nitrobenzamide Structural similarity in piperidine linkage

Key Observations :

  • Nitro or methoxy substituents (e.g., in ) contrast with the target’s fluorine, which may offer superior electronic properties for target engagement.
Fluorinated Benzamide Derivatives

Fluorine positioning and additional substituents modulate activity:

Compound Name Molecular Formula Molecular Weight Key Substituents Activity References
N-[2-(Aminomethyl)phenyl]-4-fluorobenzamide C₁₄H₁₃FN₂O 248.27 g/mol 4-fluorobenzamide, aminomethylphenyl Unreported, likely protease inhibitor
4-Fluoroisobutyrfentanyl (N-[1-(2-phenylethyl)piperidin-4-yl]-N-(4-fluorophenyl)-2-methylpropanamide) C₂₃H₂₈FN₂O 380.49 g/mol 4-fluorophenyl, isobutyl Potent opioid agonist

Key Observations :

  • The target compound’s piperidine-linked fluorobenzamide differs from 4-fluoroisobutyrfentanyl’s phenethyl-piperidine scaffold, suggesting divergent receptor binding kinetics .
  • Fluorine at the benzamide’s para position (target) versus aryl ring (4-fluoroisobutyrfentanyl) may alter metabolic pathways and toxicity profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.